2,4-dioxo-N-pentyl-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
説明
特性
IUPAC Name |
2,4-dioxo-N-pentyl-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-2-3-7-13-23-20(26)17-10-11-18-19(15-17)24-22(28)25(21(18)27)14-12-16-8-5-4-6-9-16/h4-6,8-11,15H,2-3,7,12-14H2,1H3,(H,23,26)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBVFHLDMWKLQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Table 1: Structural and Molecular Properties of Quinazoline-7-carboxamide Analogs
Substituent-Driven Property Analysis
Lipophilicity and Bioavailability
Electronic and Steric Effects
Metabolic Stability
- Benzodioxol Substituent : The benzodioxol group in ’s compound is resistant to oxidative metabolism, suggesting improved half-life compared to the target compound’s aliphatic chains.
- Sulfanylidene Group : This moiety may act as a hydrogen-bond acceptor or participate in disulfide formation, influencing metabolic pathways.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2,4-dioxo-N-pentyl-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide, and how can intermediates be characterized?
- Methodology : The synthesis typically involves multi-step reactions starting with a tetrahydroquinazoline core. Key steps include:
- Core formation : Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions .
- Substituent introduction : Alkylation (e.g., pentyl and phenethyl groups) via nucleophilic substitution or coupling reactions, using catalysts like zinc chloride .
- Characterization : Monitor reaction progress via thin-layer chromatography (TLC). Confirm intermediates using -NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and LC-MS for molecular weight validation .
Q. How is the compound’s stability assessed under varying experimental conditions?
- Methodology :
- pH stability : Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours. Analyze degradation via HPLC (retention time shifts ≥10% indicate instability) .
- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >200°C for quinazolines) .
Q. What preliminary assays are used to evaluate its biological activity?
- Methodology :
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC values <10 µM suggest potency) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (EC values reported in µM ranges) .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., variable IC values across studies) be resolved?
- Methodology :
- Orthogonal assays : Validate kinase inhibition using radiometric assays (e.g., -ATP incorporation) alongside fluorescence methods .
- Structural analogs : Compare activity of derivatives (e.g., replacing pentyl with cyclopentyl) to isolate substituent effects .
- Data normalization : Use Z-factor analysis to account for plate-to-plate variability in high-throughput screens .
Q. What strategies optimize solubility for in vivo pharmacokinetic studies?
- Methodology :
- Co-solvent systems : Test DMSO/PEG 400 mixtures (e.g., 10:90 v/v) to achieve >1 mg/mL solubility .
- Prodrug design : Synthesize phosphate or ester prodrugs, hydrolyzed in serum to the active form .
Q. How do substituents (pentyl vs. phenethyl) influence binding to biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17). Energy scores <−7.0 kcal/mol suggest strong binding .
- SAR table :
| Substituent | IC (EGFR, µM) | LogP |
|---|---|---|
| Pentyl | 0.45 ± 0.12 | 3.8 |
| Cyclohexyl | 1.20 ± 0.30 | 4.5 |
| Phenethyl | 0.85 ± 0.15 | 4.2 |
- Data source : Derived from analogs in .
Q. What analytical techniques resolve structural ambiguities (e.g., tautomerism in the tetrahydroquinazoline core)?
- Methodology :
- X-ray crystallography : Resolve crystal structures to confirm keto-enol tautomer dominance (e.g., 90% keto form in DMSO-d) .
- Dynamic NMR : Monitor temperature-dependent -NMR shifts (e.g., coalescence at 150°C indicates tautomeric exchange) .
Contradiction Analysis
Q. How to address discrepancies in reported anti-inflammatory vs. pro-inflammatory effects?
- Methodology :
- Dose-response profiling : Test concentrations from 0.1–100 µM in LPS-stimulated macrophages. Lower doses (1–10 µM) may inhibit TNF-α, while higher doses (>50 µM) induce ROS-mediated inflammation .
- Pathway-specific assays : Use NF-κB luciferase reporters to isolate transcriptional effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
